
4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-phenylethyl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-phenylethyl)-, 1,1-dioxide is a complex organic compound that belongs to the class of thieno-thiadiazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-phenylethyl)-, 1,1-dioxide typically involves multi-step organic reactions. The starting materials often include thieno derivatives and thiadiazine precursors. Common synthetic routes may involve:
Cyclization reactions: Formation of the thieno-thiadiazine ring system through cyclization.
Nitrile introduction: Incorporation of the acetonitrile group under specific conditions.
Oxidation: Introduction of the 1,1-dioxide functionality using oxidizing agents.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate specific reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, thieno-thiadiazine derivatives are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, these compounds may be investigated for their potential therapeutic applications. They may act as inhibitors or modulators of specific biological targets.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-phenylethyl)-, 1,1-dioxide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition: Blocking the activity of specific enzymes or receptors.
Modulation: Altering the function of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thieno(3,4-e)-1,2,4-thiadiazine derivatives: Other compounds in this class with similar structures.
Thiadiazine derivatives: Compounds with the thiadiazine ring system but different substituents.
Uniqueness
The uniqueness of 4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-phenylethyl)-, 1,1-dioxide lies in its specific substituents and functional groups, which may confer unique biological activities and chemical reactivity.
Propiedades
Número CAS |
214916-41-3 |
|---|---|
Fórmula molecular |
C15H13N3O3S2 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
2-[1,1,3-trioxo-2-(2-phenylethyl)thieno[3,4-e][1,2,4]thiadiazin-4-yl]acetonitrile |
InChI |
InChI=1S/C15H13N3O3S2/c16-7-9-17-13-10-22-11-14(13)23(20,21)18(15(17)19)8-6-12-4-2-1-3-5-12/h1-5,10-11H,6,8-9H2 |
Clave InChI |
QSFUKSXWWUXESS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN2C(=O)N(C3=CSC=C3S2(=O)=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


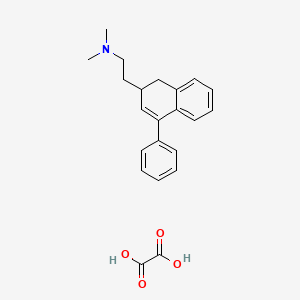
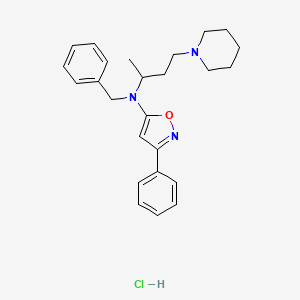
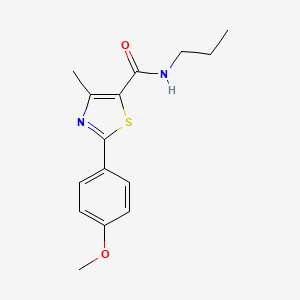
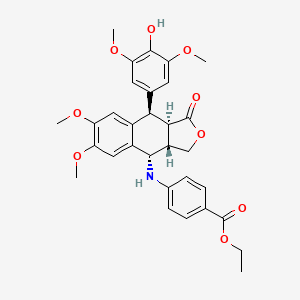
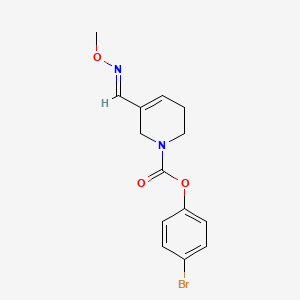

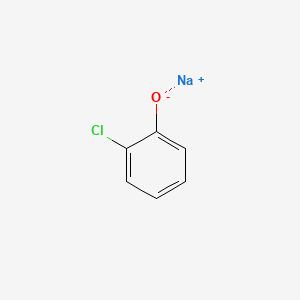
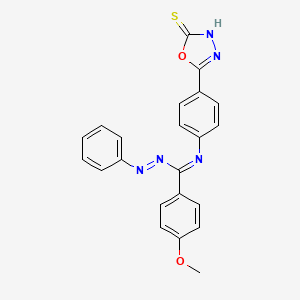

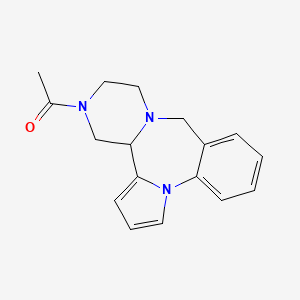



![7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one](/img/structure/B12755391.png)
